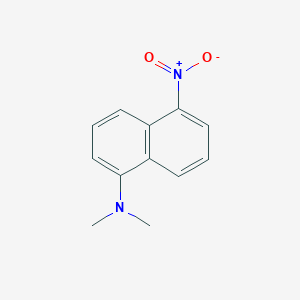![molecular formula C12H11N3O B11889300 4-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-67-6](/img/structure/B11889300.png)
4-Methyl-[2,3'-bipyridine]-5'-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and materials science. Bipyridine derivatives are particularly notable for their ability to coordinate with metal centers, making them valuable as ligands in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be optimized for higher yields and purity .
化学反应分析
Types of Reactions
4-Methyl-[2,3’-bipyridine]-5’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4-Methyl-[2,3’-bipyridine]-5’-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a component in redox flow batteries
作用机制
The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxamide involves its ability to coordinate with metal centers, thereby influencing various molecular pathways. This coordination can affect the redox properties of the metal center, leading to changes in catalytic activity and other chemical properties .
相似化合物的比较
Similar Compounds
- 2,2’-Bipyridine
- 3,3’-Bipyridine
- 4,4’-Bipyridine
- 2,2’-Bipyrimidine
Uniqueness
4-Methyl-[2,3’-bipyridine]-5’-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and coordination chemistry applications .
属性
CAS 编号 |
1346686-67-6 |
|---|---|
分子式 |
C12H11N3O |
分子量 |
213.23 g/mol |
IUPAC 名称 |
5-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-8-2-3-15-11(4-8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16) |
InChI 键 |
LBNUQRUDGFKCNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)



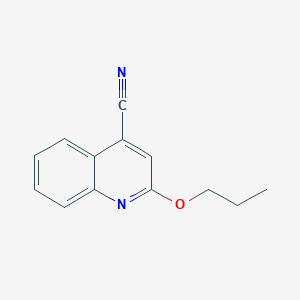
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
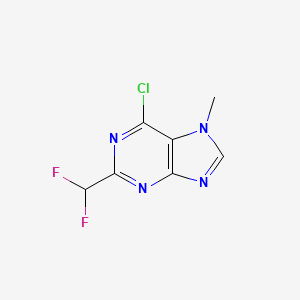
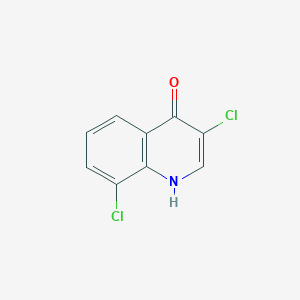
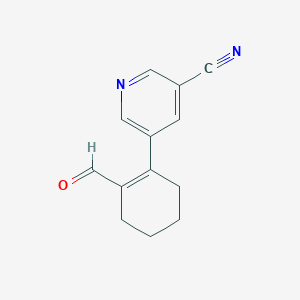
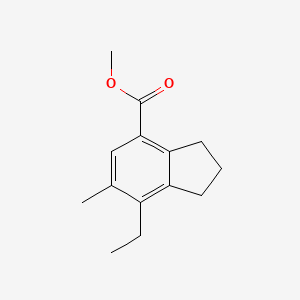

![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)

